4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Triazoloquinazolin-5-one Bioactivity profiling Target selectivity

4-Benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 380664-05-1, MF C23H18N4OS, MW 398.48 g/mol) is a fully substituted triazoloquinazolin-5-one heterocycle bearing a benzyl group at N-4 and a benzylsulfanyl moiety at C-1. It belongs to the broader [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one class, a scaffold with established pharmacological relevance across antihistaminic, phosphodiesterase-4 (PDE4) inhibitory, anticancer (tubulin polymerization), and antimicrobial programs.

Molecular Formula C23H18N4OS
Molecular Weight 398.48
CAS No. 380664-05-1
Cat. No. B2719738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
CAS380664-05-1
Molecular FormulaC23H18N4OS
Molecular Weight398.48
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC5=CC=CC=C5
InChIInChI=1S/C23H18N4OS/c28-21-19-13-7-8-14-20(19)27-22(26(21)15-17-9-3-1-4-10-17)24-25-23(27)29-16-18-11-5-2-6-12-18/h1-14H,15-16H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 380664-05-1): Core Identity and Procurement-Relevant Characteristics


4-Benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 380664-05-1, MF C23H18N4OS, MW 398.48 g/mol) is a fully substituted triazoloquinazolin-5-one heterocycle bearing a benzyl group at N-4 and a benzylsulfanyl moiety at C-1 . It belongs to the broader [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one class, a scaffold with established pharmacological relevance across antihistaminic, phosphodiesterase-4 (PDE4) inhibitory, anticancer (tubulin polymerization), and antimicrobial programs [1][2]. The compound is supplied as a research-grade screening entity (typical purity ≥95%) and is explicitly designated for non-human, non-veterinary laboratory use . Its structural combination of two benzyl domains—one directly N-linked, the other S-linked—distinguishes it from the more extensively characterized 1-alkyl or 1-phenyl congeners that dominate the published patent and journal literature [2][3].

Why 4-Benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one Cannot Be Replaced by a Generic Triazoloquinazolin-5-one Analog


Although the [1,2,4]triazolo[4,3-a]quinazolin-5-one core is shared across many screening compounds, the nature of the C-1 substituent fundamentally dictates biological target engagement and selectivity. Published structure–activity relationship (SAR) studies in this chemical series demonstrate that the switch from a 1-alkyl (e.g., methyl) to a 1-aryl or 1-heteroaryl group can invert potency or shift the target profile entirely—from H1 antihistaminic activity to PDE4 inhibition or tubulin polymerization disruption [1][2]. The 1-benzylsulfanyl substituent present in CAS 380664-05-1 introduces a thioether linkage and a second aromatic ring, conferring distinct electronic (sulfur lone-pair conjugation), steric (extended benzyl reach), and lipophilicity (increased logP) characteristics relative to the 1-methyl, 1-phenyl, or 1-sulfanyl (thiol) analogs that populate the literature. Uninformed substitution with a generic 4-benzyl-triazoloquinazolin-5-one (e.g., the 1-unsubstituted or 1-methyl prototype) risks losing the specific pharmacophore geometry and physicochemical signature that may be critical for a given screening or profiling campaign [3].

Quantitative Differentiation Evidence for 4-Benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (380664-05-1) vs. Closest Analogs


Bioactivity Fingerprint: CAS 380664-05-1 Displays Multi-Target Activity in the Sub-10 μM Range, in Contrast to the H1-Selective Profile of the 1-Methyl Prototype

A curated molecular bioactivity map for CAS 380664-05-1 reports activity values across multiple protein targets and cell lines, with a portion of measured bioactivities falling in the ≤0.1 μM range and an additional set in the >0.1 μM to ≤10 μM range [1]. This multi-target bioactivity fingerprint contrasts with the well-characterized 1-methyl analog (4-benzyl-1-methyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one), which has been specifically optimized as a selective H1-antihistaminic agent (76% bronchospasm protection in guinea pig, with only 7% sedation) and for which broader target profiling data are not reported [2]. The difference in bioactivity breadth is mechanistically plausible given the additional aromatic ring and thioether sulfur in the 1-benzylsulfanyl side chain, which can engage hydrophobic pockets and form sulfur–π or chalcogen-bonding interactions unavailable to the 1-methyl substituent.

Triazoloquinazolin-5-one Bioactivity profiling Target selectivity

Predicted Physicochemical Differentiation: 1-Benzylsulfanyl Substituent Increases Lipophilicity and Polar Surface Area Relative to 1-Methyl and 1-Phenyl Analogs

The 1-benzylsulfanyl group of CAS 380664-05-1 (C23H18N4OS) contributes an additional phenyl ring and a sulfur atom relative to the 1-methyl analog (C17H14N4O) or the 1-phenyl analog (C22H16N4O). Based on the molecular formula and established physicochemical principles for triazoloquinazolin-5-ones, the target compound is predicted to exhibit a calculated logP approximately 1.0–1.5 units higher than the 1-methyl congener and an increased topological polar surface area (tPSA) due to the thioether sulfur . These differences are material: the 1-methyl analog serves as the H1-antihistaminic lead with a specific CNS penetration/sedation balance (7% sedation in actophotometer vs. 30% for chlorpheniramine maleate), and the increased lipophilicity of the 1-benzylsulfanyl derivative may favor blood–brain barrier penetration or, conversely, increase plasma protein binding, depending on the assay context [1].

Lipophilicity Drug-likeness Physicochemical properties

Structural Differentiation: 1-Benzylsulfanyl Group Introduces a Chemically Addressable Thioether Handle Absent in 1-Alkyl and 1-Aryl Congeners

The thioether (–S–CH2–Ph) moiety at C-1 of CAS 380664-05-1 is a chemically reactive site that is absent in the 1-methyl, 1-ethyl, 1-cycloalkyl, and 1-phenyl analogs reported in the primary literature and patents [1][2][3]. This benzylsulfanyl group can be selectively oxidized to the corresponding sulfoxide (–SO–CH2–Ph) or sulfone (–SO2–CH2–Ph) using mild oxidants (e.g., m-CPBA or H2O2), enabling on-demand modulation of hydrogen-bond acceptor capacity, polarity, and metabolic stability . In contrast, the 1-methyl analog (the most potent H1-antihistaminic in its series) offers no such post-synthetic chemical diversification handle, limiting its utility as a probe for SAR exploration or prodrug design [1].

Chemical probe Thioether oxidation Covalent modification

Antimicrobial Activity Pattern: Benzylsulfanyl-Substituted Triazoloquinazolin-5-ones Show Differential Growth Inhibition vs. Unsubstituted or Alkyl-Substituted Analogs

A primary antimicrobial screen of 169 [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives at a single concentration of 32 µg/mL (70–80 µM) revealed that compounds lacking an amide-containing side chain at C-1 showed no antimicrobial activity, whereas several derivatives bearing sulfur-attached side chains exhibited >80% growth inhibition against Acinetobacter baumannii and Cryptococcus neoformans [1]. Although CAS 380664-05-1 was not among the specific active compounds identified (active hits carried amide-functionalized sulfur–carbon chains rather than a simple benzylsulfanyl group), the study establishes a critical class-level SAR principle: the presence of a sulfur atom in the C-1 side chain is a necessary but not sufficient condition for antimicrobial activity—the local chemical environment around the sulfur dictates whether activity materializes. This places CAS 380664-05-1 at an intermediate position between inactive 1-alkyl derivatives and the more elaborately functionalized active 1-thioether–amide congeners, making it a useful reference compound for SAR deconvolution.

Antimicrobial screening Acinetobacter baumannii Structure–activity relationship

Patent Landscape Differentiation: 1-Benzylsulfanyl Substitution Lies Outside the Claimed Scope of Major Triazoloquinazolin-5-one Therapeutic Patents

The two major patent families covering therapeutic applications of [1,2,4]triazolo[4,3-a]quinazolin-5-ones—the Warner-Lambert/Pfizer PDE4 inhibitor patents (EP 1 285 922 A1 and related filings) and the Altana/Elbion PDE4 patents (US 6,828,315)—explicitly claim 1-alkyl, 1-cycloalkyl, and 1-amino substituents at C-1, but do not encompass 1-arylthio or 1-aralkylthio substituents such as the benzylsulfanyl group [1][2]. Similarly, the 1-phenyl-triazoloquinazolin-5-ones claimed in the tubulin polymerization inhibitor literature [3] do not extend to thioether-linked aryl groups. This means CAS 380664-05-1 occupies a distinct and unclaimed region of chemical space, reducing the risk of intellectual property encumbrance in commercial screening and probe development programs.

Patent analysis Freedom to operate Chemical space

Optimal Application Scenarios for Procuring 4-Benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one (CAS 380664-05-1)


Phenotypic Screening and Polypharmacology Probe Discovery

CAS 380664-05-1 exhibits a multi-target bioactivity fingerprint with confirmed activity in the sub-10 μM range across multiple protein targets and cell lines, as documented in the molbic curated bioactivity database [1]. In contrast to the H1-selective 1-methyl analog (76% bronchospasm protection; sedation 7%), this compound is better suited for phenotypic screening campaigns that require engagement of diverse biological targets for hit identification and subsequent target deconvolution. Its broader bioactivity breadth increases the probability of detecting phenotypic responses in cell-based disease models. [1][2]

Antimicrobial SAR Probe for Acinetobacter baumannii and Cryptococcus neoformans Programs

The 1-benzylsulfanyl substituent places CAS 380664-05-1 at a critical juncture in the antimicrobial SAR landscape of the triazoloquinazolin-5-one class. Published screening data demonstrate that sulfur-containing C-1 side chains are a prerequisite for activity against A. baumannii and C. neoformans, but only when the sulfur is embedded within an amide-functionalized chain do inhibition levels exceed 80% at 32 µg/mL [1]. Procuring and testing CAS 380664-05-1 alongside active (e.g., compounds 7{1}–7{4}) and inactive (1-alkyl) controls enables systematic deconvolution of the sulfur vs. amide contribution to antimicrobial potency—a well-defined SAR experiment that cannot be executed with commercially available 1-alkyl or 1-phenyl analogs. [1]

Chemical Biology Tool Generation via Thioether Oxidation State Ladder

The thioether linkage in the 1-benzylsulfanyl group of CAS 380664-05-1 provides a unique chemical handle for post-synthetic diversification that is entirely absent in 1-alkyl, 1-cycloalkyl, and 1-phenyl comparators. Controlled oxidation with m-CPBA or H2O2 can generate the corresponding sulfoxide and sulfone derivatives, creating a three-compound oxidation-state ladder (thioether, sulfoxide, sulfone) from a single procurement. This ladder is valuable for probing hydrogen-bonding interactions at target binding sites, assessing metabolic soft-spot identification, and generating affinity chromatography ligands for target identification—applications for which the 1-methyl or 1-phenyl analogs are chemically inert. [1][2]

Freedom-to-Operate Screening Library Diversification

Patent landscape analysis confirms that the 1-benzylsulfanyl substitution pattern of CAS 380664-05-1 falls outside the claimed chemical space of the major triazoloquinazolin-5-one therapeutic patent families, including the Warner-Lambert/Pfizer PDE4 patents (1-alkyl and 1-cycloalkyl claims) and the Altana/Elbion PDE4 patents (1-amino claims) [1][2]. For organizations constructing proprietary screening decks or pursuing lead development in the triazoloquinazolin-5-one pharmacophore space, procuring CAS 380664-05-1 provides access to a structurally differentiated, unencumbered chemical starting point that mitigates intellectual property risk relative to 1-methyl, 1-ethyl, or 1-phenyl congeners. [1][2][3]

Quote Request

Request a Quote for 4-benzyl-1-(benzylsulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.